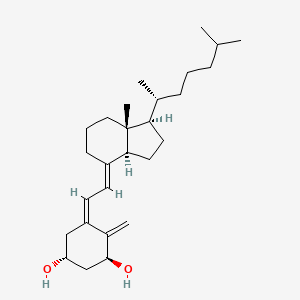
Alfacalcidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used for the management of conditions related to calcium and phosphate metabolism, such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure . Alfacalcidol is also utilized in the treatment of some types of rickets and osteomalacia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alfacalcidol is synthesized from vitamin D3 (cholecalciferol) through a series of chemical reactions. The process involves the removal of trans-isomer impurities using a Diels-Alder reaction, followed by refining and purifying through preparative high-pressure liquid chromatography to achieve high-purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the hydroxylation of vitamin D3 at the 1-alpha position. This is typically achieved using chemical synthesis methods that ensure the removal of impurities and the production of a high-purity final product .
Analyse Chemischer Reaktionen
Types of Reactions: Alfacalcidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcitriol, the active form of vitamin D3.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as sodium hydride (NaH) can be used in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Alfacalcidol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogues.
Biology: Studied for its effects on calcium and phosphate metabolism.
Medicine: Widely used in the treatment of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy.
Wirkmechanismus
Alfacalcidol is a prodrug that is rapidly hydroxylated in the liver to form calcitriol, the active form of vitamin D3 . Calcitriol exerts its effects by binding to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism . This leads to increased intestinal absorption of calcium and phosphate, as well as the regulation of parathyroid hormone levels .
Vergleich Mit ähnlichen Verbindungen
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D3, which has a more potent effect on calcium metabolism compared to alfacalcidol.
Doxercalciferol (1-alpha-hydroxyvitamin D2): Another vitamin D analogue used in the treatment of secondary hyperparathyroidism.
Uniqueness of this compound: this compound is unique in its longer half-life and lower kidney load compared to calcitriol . It is particularly useful in patients with end-stage renal disease, as it does not require the second hydroxylation step in the kidney to become active . This makes it a preferred choice for managing conditions related to impaired renal function.
Eigenschaften
Key on ui mechanism of action |
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D. |
|---|---|
CAS-Nummer |
41294-56-8 |
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
OFHCOWSQAMBJIW-JBMXBBQVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Aussehen |
Solid powder |
melting_point |
136 °C |
Key on ui other cas no. |
41294-56-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
<1 mg/mL |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1 alpha-hydroxycholecalciferol 1 alpha-hydroxyvitamin D3 1-alpha-oxycholecalciferol 1-hydroxycholecalciferol 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer 1-hydroxycholecalciferol, aluminum salt 1alpha-OHD3 alfacalcidol AlfaD alphacalcidol Bondiol Eenalfadrie EinsAlpha Etalpha Oksidevit One-Alpha Un-Alfa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















